molecular formula C8H12N4O2 B1444286 Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1422344-37-3

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B1444286
CAS RN: 1422344-37-3
M. Wt: 196.21 g/mol
InChI Key: BVFLUANJWRSBEV-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound with the CAS Number: 723286-68-8 . It has a molecular weight of 196.21 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound and similar triazolopyrazines has been elaborated in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazine-3-carboxylate . The InChI Code for this compound is 1S/C8H12N4O2/c1-2-14-8 (13)7-11-10-6-5-9-3-4-12 (6)7/h9H,2-5H2,1H3 .


Chemical Reactions Analysis

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Physical And Chemical Properties Analysis

The compound is a white or colorless to yellow solid or liquid . It has a boiling point of 389.2°C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Development

This compound serves as a crucial building block in medicinal chemistry. Its structure is a part of the focused small molecule library of triazolopyrazines, which are considered a brick in the house of medicinal chemistry . These molecules are instrumental in creating compound collections that contain “privileged scaffolds,” potentially leading to higher hit rates and better physicochemical properties in drug discovery.

Synthesis of Therapeutic Agents

The triazolopyrazine core of the compound is used to synthesize therapeutic agents. It provides a platform for further derivatization to discover novel receptor agonists and antagonists . This approach is significant in the development of new medications with targeted effects.

Analytical Chemistry: Contaminant Analysis

In analytical chemistry, this compound is relevant for the detection of contaminants in pharmaceutical products. A case study on Sitagliptin drug products highlighted the use of triazolopyrazine derivatives for the determination of N-nitrosamines, which are potential carcinogens .

Organic Synthesis: Regioselective Reactions

The compound is used in organic synthesis to achieve regioselective reactions. This method allows for the rapid synthesis of N1-substituted 3-amino-1,2,4-triazoles, leading to products with structural diversity . Such specificity is crucial for the synthesis of complex organic molecules.

Pharmacology: Drug Precursors

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate can act as a precursor for drugs. Its derivatives are explored for their potential as therapeutic agents, contributing to the pharmacological landscape with new treatment options .

Biochemistry: Chemical Labels

In biochemistry, derivatives of this compound are used as chemical labels. They help in understanding biochemical mechanisms by acting as markers that can be traced during reactions and interactions within biological systems .

Safety and Storage: Handling Procedures

The compound’s safety profile and storage requirements are well-documented. It is typically stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability and purity . Such information is vital for researchers handling the compound in various experimental settings.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a brick for the house of medicinal chemistry .

properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLUANJWRSBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130852
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

CAS RN

1422344-37-3
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 3
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 4
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 5
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 6
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

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